Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 122115-57-5
VCID: VC20876151
InChI: InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F
Molecular Formula: C15H19FO3
Molecular Weight: 266.31 g/mol

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

CAS No.: 122115-57-5

Cat. No.: VC20876151

Molecular Formula: C15H19FO3

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate - 122115-57-5

Specification

CAS No. 122115-57-5
Molecular Formula C15H19FO3
Molecular Weight 266.31 g/mol
IUPAC Name ethyl 7-(3-fluorophenyl)-7-oxoheptanoate
Standard InChI InChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Standard InChI Key SDFVHHUVZLHMDI-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F

Introduction

Chemical Identity and Structure

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate (CAS No. 122115-57-5) is an organic compound belonging to the class of esters with a molecular formula of C₁₅H₁₉FO₃ and a molecular weight of 266.31 g/mol . The compound's structure features three key functional groups: an ethyl ester terminus, a seven-carbon aliphatic chain, and a ketone-linked 3-fluorophenyl group. The meta position of the fluorine atom on the phenyl ring is a significant structural characteristic that influences the compound's electronic properties and reactivity.

Molecular Identifiers

The compound can be identified through various chemical notation systems as shown in Table 1:

Table 1: Molecular Identifiers of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Identifier TypeValue
IUPAC Nameethyl 7-(3-fluorophenyl)-7-oxoheptanoate
CAS Number122115-57-5
InChIInChI=1S/C15H19FO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
InChI KeySDFVHHUVZLHMDI-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)F
MDLMFCD01311614

Structural Characteristics

The compound possesses several important structural features:

  • An ethyl ester group (-COOC₂H₅) at one end of the molecule

  • A flexible aliphatic chain of seven carbons

  • A ketone functional group connecting the aliphatic chain to the aromatic ring

  • A 3-fluorophenyl group with the fluorine atom at the meta position

  • A total of nine rotatable bonds, contributing to its conformational flexibility

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is crucial for predicting its behavior in various applications and reactions.

Physical Properties

The compound exhibits the following physical properties:

Table 2: Physical Properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

PropertyValueSource
Physical StateLiquid at room temperatureInferred from structure
Molecular Weight266.31 g/mol
LogP3.33
Polar Surface Area43 Ų
Heavy Atoms Count19
Rotatable Bond Count9
Number of Rings1
Carbon Bond Saturation (Fsp³)0.466
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

Comparison with Analogous Compounds

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate shares structural similarities with several compounds that differ in substituent type and position. This comparative analysis helps understand the unique properties conferred by the meta-fluoro substitution.

Table 3: Comparison of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate with Structurally Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Structural DifferenceReference
Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate122115-57-5266.31Meta-fluoro substitution (reference compound)
Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate898752-18-6282.76Chlorine instead of fluorine at meta position
7-(3-fluorophenyl)-7-oxoheptanoic acid898765-67-8238.26Carboxylic acid instead of ethyl ester
Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate951886-43-4300.75Additional chlorine at para position
Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate898793-00-5384.31Two CF₃ groups at meta positions

The comparison illustrates how substituent variations affect physical properties:

  • Replacing fluorine with chlorine increases molecular weight and affects lipophilicity

  • The acid form has lower molecular weight than the ester form

  • Additional halogen substituents significantly increase molecular weight and alter electronic properties

  • Meta-substituted compounds exhibit different physical properties compared to ortho or para isomers

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate, each with its advantages and limitations.

Esterification of the Corresponding Acid

The most direct approach involves the esterification of 7-(3-fluorophenyl)-7-oxoheptanoic acid with ethanol:

  • Reaction of 7-(3-fluorophenyl)-7-oxoheptanoic acid with ethanol

  • Catalysis by an acid catalyst (sulfuric acid or p-toluenesulfonic acid)

  • Heating under reflux conditions to facilitate the esterification process

This method is analogous to the synthesis described for similar compounds. The reaction typically proceeds with good yields under properly controlled conditions.

Grignard-Based Synthesis

Another approach utilizes Grignard reagents, similar to the method described for related compounds :

  • Formation of a Grignard reagent from a suitable fluorophenyl halide

  • Reaction with an appropriate ω-ethoxy carbonyl acyl chloride

  • Careful hydrolysis to obtain the target compound

This method requires strict anhydrous conditions and nitrogen protection but can provide good yields when optimized.

Optimization of Reaction Conditions

For industrial-scale production, continuous flow processes may enhance efficiency and yield. Key optimization parameters include:

  • Temperature control to prevent side reactions

  • Catalyst selection and loading

  • Reaction time optimization

  • Purification methods (typically column chromatography with silica gel using hexane/ethyl acetate gradients)

Chemical Reactivity

The reactivity of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate is determined by its functional groups and can be categorized into several types of reactions.

Hydrolysis

The ester group can undergo hydrolysis to form 7-(3-fluorophenyl)-7-oxoheptanoic acid:

  • Base-catalyzed hydrolysis with aqueous NaOH or KOH

  • Acid-catalyzed hydrolysis under reflux conditions

  • Enzymatic hydrolysis using appropriate esterases

Reduction Reactions

The compound contains two carbonyl groups that can undergo reduction:

  • Selective reduction of the ketone group with sodium borohydride (NaBH₄) to form the corresponding alcohol

  • Complete reduction of both carbonyl groups using stronger reducing agents like lithium aluminum hydride (LiAlH₄)

  • Catalytic hydrogenation using appropriate catalysts

Substitution Reactions

The fluorophenyl group can participate in various substitution reactions:

  • Electrophilic aromatic substitution reactions, although the fluorine substituent may direct substitution to specific positions

  • Nucleophilic aromatic substitution reactions, particularly if strong nucleophiles and appropriate conditions are employed

Condensation Reactions

The ketone group can participate in condensation reactions:

  • Aldol condensations

  • Formation of imines with primary amines

  • Wittig reactions to form new carbon-carbon bonds

Applications in Scientific Research

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate has various applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Antiviral Activity: Similar indole derivatives have demonstrated antiviral properties, suggesting that this compound may exhibit similar effects. The presence of the fluorine atom could enhance lipophilicity, potentially improving bioavailability.

  • Enzyme Interaction Studies: The compound's structure allows for interaction with various enzymes, making it a candidate for enzyme inhibition studies.

  • Pharmacokinetic Considerations: The fluorine substitution can alter the metabolic stability and binding properties of the compound, making it interesting for pharmacokinetic studies.

Organic Synthesis

Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate serves as a versatile intermediate in the synthesis of more complex organic molecules:

  • As a building block for the synthesis of heterocyclic compounds

  • In the preparation of modified fatty acid derivatives

  • For the synthesis of compounds with potential biological activity

  • As a precursor for more complex fluorinated compounds

Material Science

The compound's structure suggests potential applications in material science:

  • As a monomer for polymer synthesis

  • In the development of fluorinated materials with specific properties

  • In surface science applications where fluorinated compounds offer unique advantages

Analytical Methods

Several analytical techniques can be employed for the characterization and identification of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide valuable information about the structural features of the compound. The ester carbonyl typically appears at δ 170-175 ppm in ¹³C NMR, while the ketone appears at δ 200-210 ppm.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the ester (approximately 1735 cm⁻¹) and ketone (approximately 1680 cm⁻¹) functional groups.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns that can help identify the compound.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring purity using C18 columns with acetonitrile/water mobile phases.

  • Gas Chromatography (GC): Can be used to determine purity and for identification when coupled with mass spectrometry (GC-MS).

Physical Methods

  • Melting Point Determination: If the compound is isolated in crystalline form.

  • Refractive Index: Can provide additional confirmation of identity and purity.

  • Elemental Analysis: Confirms the elemental composition of the compound.

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